Synthesis and Structural Characterization of Methylmercury(II) Iodide: A Technical Guide
Synthesis and Structural Characterization of Methylmercury(II) Iodide: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis and structural characterization of methylmercury(II) iodide (CH₃HgI), an important organometallic compound. This document is intended for researchers, chemists, and professionals in drug development and related scientific fields. It details established synthetic protocols, presents available physicochemical and spectroscopic data in a structured format, and outlines the logical workflow for its preparation and analysis. While extensive spectroscopic information is available, it should be noted that a definitive single-crystal X-ray structure was not found in the surveyed literature, limiting the availability of precise bond lengths and angles.
Introduction
Methylmercury(II) iodide, with the chemical formula CH₃HgI, is a light-sensitive, yellow crystalline solid that belongs to the family of organomercury compounds.[1] The methylmercury cation, [CH₃Hg]⁺, is a simple organometallic cation where a methyl group is covalently bonded to a mercury atom.[2] Compounds of this nature are instrumental in various chemical studies but are noted for their significant toxicity. This guide consolidates the key procedures for the synthesis of methylmercury(II) iodide and the analytical techniques used for its structural elucidation, providing a foundational resource for laboratory professionals.
Synthesis of Methylmercury(II) Iodide
Two primary methods for the synthesis of methylmercury(II) iodide are documented: the direct reaction of elemental mercury with methyl iodide and the reaction of a Grignard reagent with a mercury(II) salt.
Method 1: Direct Reaction of Mercury and Methyl Iodide
This method involves the direct, light-assisted reaction of elemental mercury with an excess of methyl iodide, using iodine as a catalyst. The excess methyl iodide conveniently serves as the reaction medium.[3]
Method 2: Grignard Reagent Method
An alternative and common organometallic route involves the reaction of a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with mercuric chloride (HgCl₂). The resulting product, methylmercury(II) iodide, can then be purified by recrystallization from a suitable solvent like ethanol.
Structural Characterization and Physicochemical Properties
The identity and structure of synthesized methylmercury(II) iodide are confirmed through various analytical techniques. The collected data are summarized below.
Physical and Chemical Properties
Methylmercury(II) iodide is a yellow, light-sensitive powder with a melting point of approximately 145 °C.[1] Key identifying information is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | CH₃HgI | [4][5] |
| Molecular Weight | 342.53 g/mol | [1][4][5] |
| Appearance | Yellow powder/crystals | [1] |
| Melting Point | 145 °C | [1] |
| CAS Number | 143-36-2 | [4][5] |
Table 1: General physicochemical properties of Methylmercury(II) Iodide.
X-ray Crystallography
A comprehensive search of the literature did not yield a definitive single-crystal X-ray diffraction study for methylmercury(II) iodide. Consequently, precise experimental data on bond lengths (Hg-C, Hg-I), the C-Hg-I bond angle, and unit cell parameters are not available in this guide. The C-Hg-X linkage in related methylmercury compounds is typically linear or near-linear.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful tool for confirming the presence of key functional groups in methylmercury(II) iodide. The molecule belongs to the C₃ᵥ point group.[4] The observed infrared and Raman frequencies for the fundamental vibrational modes are well-documented and are crucial for structural confirmation.[4][6]
| Sym. | Mode No. | Assignment | Infrared (cm⁻¹) | Raman (cm⁻¹) |
| a₁ | ν₁ | CH₃ symmetric stretch | 2920 (Medium) | 2914 |
| a₁ | ν₂ | CH₃ symmetric deformation | 1180 (Medium) | 1182 (Polarized) |
| a₁ | ν₃ | Hg-C stretch | 531 (Medium) | 538 (Polarized) |
| a₁ | ν₄ | Hg-I stretch | 184 (Medium) | 180 (Polarized) |
| e | ν₅ | CH₃ degenerate stretch | 3008 (Medium) | - |
| e | ν₆ | CH₃ degenerate deformation | 1400 (Weak) | - |
| e | ν₇ | CH₃ rock | 781 (Strong) | - |
| e | ν₈ | C-Hg-I bend | 64 (Medium) | - |
Table 2: Vibrational frequencies for Methylmercury(II) Iodide. Data sourced from the NIST Chemistry WebBook, based on work by Shimanouchi, 1972.[4][6] All frequencies are from solution-phase measurements unless otherwise specified as solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei.
-
¹H NMR: The proton NMR spectrum shows a singlet for the three equivalent methyl protons. In pyridine solution, the coupling constant between ¹⁹⁹Hg (I=1/2, ~17% natural abundance) and the methyl protons, ²J(¹⁹⁹Hg-¹H), is approximately 200 Hz. A characteristic feature for methylmercury iodide is the significant broadening of these satellite peaks, which is attributed to scalar coupling relaxation involving the quadrupolar ¹²⁷I nucleus.
-
¹³C and ¹⁹⁹Hg NMR: Specific chemical shift values for the methyl carbon (¹³C) and the mercury nucleus (¹⁹⁹Hg) in methylmercury(II) iodide are not available from the conducted search. For organometallic compounds, the methyl carbon would be expected to resonate in the upfield region of the ¹³C NMR spectrum.
Experimental Protocols
Synthesis via Direct Reaction
The following protocol is adapted from the procedure described in US Patent 2,914,451.[3]
Materials:
-
Elemental Mercury (Hg)
-
Methyl Iodide (CH₃I)
-
Iodine (I₂)
Procedure:
-
A closed reactor equipped with a reflux condenser, an efficient agitator, and a means for heating is charged with 100 parts by weight of mercury, 375 parts of methyl iodide, and 8 parts of iodine.
-
The reaction mixture is agitated vigorously and illuminated with light from ordinary frosted electric light bulbs placed in close proximity to the reactor.
-
The reaction is allowed to proceed until the formation of the product is complete. The excess methyl iodide acts as the solvent.
-
Upon completion, the excess methyl iodide can be removed by distillation.
-
The resulting methylmercury(II) iodide can be further purified, for example, by recrystallization from ethanol.
Caution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Methyl iodide is also toxic and volatile.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflows.
References
- 1. 143-36-2 CAS MSDS (METHYLMERCURY(II) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methylmercury - Wikipedia [en.wikipedia.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Methylmercuric iodide [webbook.nist.gov]
- 5. Mercury, iodomethyl- | CH3HgI | CID 67347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylmercuric iodide [webbook.nist.gov]
